4-Methyl erlotinib

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

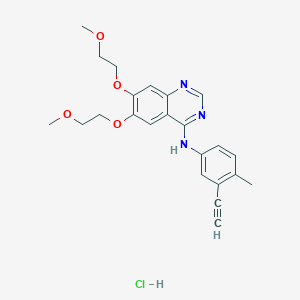

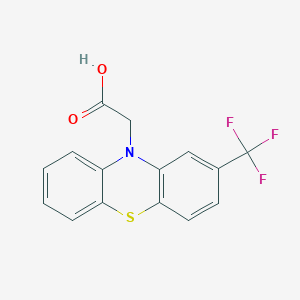

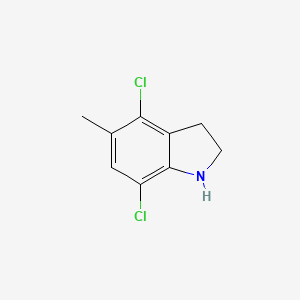

4-Methyl erlotinib is a potent and selective inhibitor of the epidermal growth factor receptor tyrosine kinase. This compound is structurally related to erlotinib, a well-known anticancer agent used primarily in the treatment of non-small cell lung cancer and pancreatic cancer . The addition of a methyl group to the erlotinib structure enhances its pharmacological properties, making it a valuable compound in cancer research and therapy .

Vorbereitungsmethoden

The synthesis of 4-Methyl erlotinib involves several key steps:

Iodination Reaction: The starting material, 3-(4-ethylphenyl)-3-methylbutane-2-ketone, undergoes iodination using an iodination reagent.

Carbonylation Reaction: The iodinated product reacts with a carbonylation reagent to form 4-(3-iodo-4-ethylphenyl)-4-methyl-3-oxo valerate.

Substitution Reaction: This intermediate undergoes a substitution reaction with 4-chlorine-3-nitro-benzonitrile in an alkaline environment.

Reduction Condensation Reaction: The resulting compound is subjected to reduction condensation to form 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propyl-2-yl)-1H-indole-3-carboxylic acid methyl ester.

Cyclization Reaction: Cyclization of this ester yields 9-ethyl-8-iodine-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile.

Final Substitution Reaction: The final product, this compound, is obtained by reacting the cyclized compound with 4-(4-piperidyl)morpholine.

Analyse Chemischer Reaktionen

4-Methyl erlotinib undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It undergoes substitution reactions, particularly with halogenated compounds, to form various derivatives.

Common Reagents and Conditions: Typical reagents include iodination reagents, carbonylation reagents, and reducing agents.

Major Products: The major products formed from these reactions include various iodinated, carbonylated, and cyclized derivatives.

Wissenschaftliche Forschungsanwendungen

4-Methyl erlotinib has several scientific research applications:

Drug Development: This compound is used in the development of new anticancer drugs, particularly for non-small cell lung cancer and pancreatic cancer.

Nanotechnology: Research has explored the use of this compound in nanotechnology for targeted drug delivery systems, enhancing its therapeutic efficacy.

Biological Studies: It is used in various biological studies to understand the molecular mechanisms of cancer and other diseases.

Wirkmechanismus

4-Methyl erlotinib exerts its effects by inhibiting the intracellular phosphorylation of tyrosine kinase associated with the epidermal growth factor receptor . This inhibition disrupts the signaling pathways involved in cancer cell proliferation, migration, and survival . The compound binds reversibly to the adenosine triphosphate binding site of the receptor, preventing its activation and subsequent downstream signaling .

Vergleich Mit ähnlichen Verbindungen

4-Methyl erlotinib is unique compared to other similar compounds due to its enhanced pharmacological properties:

Afatinib and Osimertinib: These compounds are also epidermal growth factor receptor inhibitors but differ in their molecular structures and specific applications.

Similar compounds include:

- Erlotinib

- Gefitinib

- Afatinib

- Osimertinib

This compound stands out due to its unique structural modifications and enhanced therapeutic potential.

Eigenschaften

CAS-Nummer |

2514264-76-5 |

|---|---|

Molekularformel |

C23H26ClN3O4 |

Molekulargewicht |

443.9 g/mol |

IUPAC-Name |

N-(3-ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydrochloride |

InChI |

InChI=1S/C23H25N3O4.ClH/c1-5-17-12-18(7-6-16(17)2)26-23-19-13-21(29-10-8-27-3)22(30-11-9-28-4)14-20(19)24-15-25-23;/h1,6-7,12-15H,8-11H2,2-4H3,(H,24,25,26);1H |

InChI-Schlüssel |

KYYZCXHGUSHEAL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OCCOC)OCCOC)C#C.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide](/img/structure/B13079804.png)

![5-iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine](/img/structure/B13079837.png)

amine](/img/structure/B13079853.png)

![(1-Methoxypropan-2-yl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13079862.png)

![5-nitro-1-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-2-thiol](/img/structure/B13079893.png)